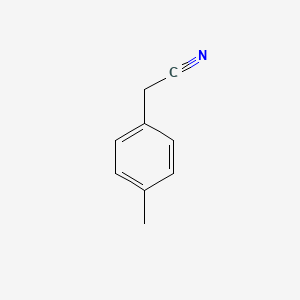

4-Methylbenzyl cyanide

描述

Overview of Arylacetonitriles in Organic Chemistry Research

Arylacetonitriles, the chemical class to which 4-methylbenzyl cyanide belongs, are characterized by an aryl group attached to a cyanomethyl group (-CH₂CN). This structural motif makes them highly valuable intermediates in organic synthesis. The nitrile group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in addition reactions, providing access to a wide array of functional groups and molecular architectures. acs.org

Research into arylacetonitriles has explored their nucleophilic properties. Studies on the anions of para-substituted phenylacetonitriles have shown them to be highly reactive nucleophiles in dimethyl sulfoxide (B87167). nih.gov The development of efficient methods for the synthesis of arylacetonitriles themselves is an active area of research, with modern approaches focusing on catalyst-free or nickel-catalyzed reactions of benzyl (B1604629) chlorides with trimethylsilyl (B98337) cyanide to improve upon traditional methods that often use more toxic cyanide sources. lookchem.comrsc.org

Historical Context and Evolution of Research on this compound

The synthesis of benzyl cyanides, including substituted derivatives like this compound, has a long history in organic chemistry. A foundational method for preparing benzyl cyanide was described as early as 1922 in Organic Syntheses. google.com This classic procedure involved the reaction of benzyl chloride with sodium cyanide in an ethanol-water mixture. google.com

Over the years, research has focused on refining and improving these synthetic methods. For instance, the use of phase-transfer catalysts has been shown to achieve excellent product yields without the need for an excess of cyanide. google.com Alternative procedures have also been developed, such as the reaction of 4-methylbenzyl iodide with potassium cyanide in methanol, which can produce this compound in high yields. google.com The evolution of these synthetic strategies reflects a broader trend in chemical research towards milder, more efficient, and environmentally conscious processes.

The study of cyanides and related compounds dates back even further. The discovery of hydrogen cyanide in the mid-18th century laid the groundwork for the investigation of a wide range of organic and inorganic cyanides. nih.gov

Significance of this compound in Academic and Industrial Synthesis

The importance of this compound lies in its role as a versatile intermediate for creating more complex and valuable molecules. Its chemical reactivity allows it to be a key building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. guidechem.comsancaiindustry.com

In the pharmaceutical industry, the arylacetonitrile structure is a precursor to various drug classes. For example, the reduction of this compound yields 2-(4-methylphenyl)ethanamine, also known as 4-methylphenethylamine, a compound that has been investigated for its interaction with trace amine-associated receptors. prepchem.comwikipedia.org The hydrolysis of the nitrile group can produce 4-methylphenylacetic acid, another valuable synthetic intermediate. Furthermore, derivatives of phenylglycine, which can be synthesized from related precursors, are important in the development of new drugs. csic.esmdpi.comnih.gov

Industrially, this compound is also used in the production of specialty polymers, contributing to materials with enhanced thermal stability and mechanical strength for applications in adhesives and coatings. Its use extends to the fragrance industry, where it can contribute to unique scents in various products. guidechem.com The compound's utility as a photoinitiator in UV-curable coatings and inks highlights its diverse industrial applications.

The broad utility of this compound in both academic and industrial settings underscores its status as a fundamental component in the toolbox of modern organic synthesis. Its continued study and application are likely to lead to the development of new and innovative materials and medicines.

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHKXHKUKJXLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183674 | |

| Record name | p-Tolylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2947-61-7 | |

| Record name | 4-Methylphenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2947-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWN3C33SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylbenzyl Cyanide and Analogues

Classical Synthesis Routes to Arylacetonitriles

Traditional methods for preparing arylacetonitriles have long relied on nucleophilic substitution and dehydration reactions.

A cornerstone of arylacetonitrile synthesis is the reaction of an arylmethyl halide with a cyanide salt. wikipedia.org This method is widely employed due to its straightforward nature and the ready availability of starting materials.

The reaction of 4-methylbenzyl halides, such as 4-methylbenzyl chloride or 4-methylbenzyl iodide, with an alkali metal cyanide like sodium or potassium cyanide is a common and effective method for producing 4-methylbenzyl cyanide. google.com For instance, 4-methylbenzyl iodide can be dissolved in methanol, and upon the addition of potassium cyanide, the mixture is heated to reflux to yield this compound. google.com The choice of halide can influence the reaction rate, with iodides generally being more reactive than chlorides. chemistrystudent.com The reaction is typically conducted in a solvent such as ethanol (B145695) or a mixture of ethanol and water, and heating under reflux is often necessary to drive the reaction to completion. chemistrystudent.comlibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |

| 4-Methylbenzyl iodide | Potassium cyanide | - | Methanol | Reflux | This compound | 95% google.com |

| 4-Methylbenzyl chloride | Sodium cyanide | - | Aqueous ethanol | Reflux | This compound | Not specified |

The displacement of a halide by a cyanide ion in benzylic systems like 4-methylbenzyl halides typically proceeds through a nucleophilic substitution (SN2) mechanism. wikipedia.org The cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic carbon atom bonded to the halogen. youtube.com This attack occurs from the side opposite to the leaving group (the halide ion), leading to an inversion of stereochemistry if the carbon were chiral. The reaction is bimolecular, with the rate depending on the concentrations of both the alkyl halide and the cyanide ion. msu.edu

The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom. thieme-connect.de In reactions with alkyl halides, the formation of nitriles (C-C bond formation) is favored over isonitriles (C-N bond formation). thieme-connect.de The choice of solvent is crucial; the presence of water can lead to the competing formation of alcohols. libretexts.org To favor the desired nitrile product, the reaction is often carried out in an ethanolic solution. chemistrystudent.com

Another classical approach to synthesizing arylacetonitriles involves the dehydration of primary amides or aldoximes. rsc.orgresearchgate.netorgoreview.com This method serves as a valuable alternative, particularly when the corresponding halide is not readily accessible or when avoiding the use of highly toxic cyanide salts is desirable. researchgate.net

The dehydration of primary amides to nitriles can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.commasterorganicchemistry.com Similarly, aldoximes can be converted to nitriles under mild conditions using reagents like pivaloyl chloride in pyridine (B92270) or through catalysis with various metal salts. researchgate.netnih.gov For example, a range of aromatic, heterocyclic, and aliphatic aldoximes can be dehydrated to their corresponding nitriles in excellent yields. researchgate.net This transformation is environmentally benign as it produces water as the main byproduct. nih.gov

| Starting Material | Reagent/Catalyst | Product |

| Primary Amide | P₂O₅, POCl₃, or SOCl₂ | Nitrile orgoreview.commasterorganicchemistry.com |

| Aldoxime | Pivaloyl chloride/Pyridine | Nitrile researchgate.net |

| Aldoxime | Iron salt catalyst | Nitrile nih.gov |

| Aldoxime | Organoselenium catalyst | Nitrile organic-chemistry.org |

Nucleophilic Substitution Reactions with Cyanide Sources

Transition Metal-Catalyzed Cyanation Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of arylacetonitriles, offering milder reaction conditions and broader functional group tolerance compared to classical methods. rsc.org

Palladium-catalyzed cyanation of aryl halides has become a popular and efficient method for preparing a wide range of benzonitriles. rsc.orgrsc.org These reactions typically employ a palladium catalyst in combination with a cyanide source, such as potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂). wikipedia.org A significant advancement in this area is the use of potassium hexacyanoferrate(II) as a non-toxic and inexpensive cyanide source. researchgate.net The catalytic cycle is generally believed to proceed through a Pd(0)/Pd(II) pathway. wikipedia.org

Palladium catalysts, such as those based on Pd(OAc)₂ with ligands like XPhos, have proven effective in the α-arylation of arylacetonitriles with aryl sulfonates, providing another route to substituted arylacetonitriles. polyu.edu.hk This methodology allows for the coupling of a broad range of electron-rich, neutral, and electron-deficient aryl and heteroaryl tosylates and mesylates with various arylacetonitriles. polyu.edu.hk

| Aryl Halide/Sulfonate | Cyanide Source/Coupling Partner | Catalyst System | Product |

| Aryl Halides (I, Br, Cl) | KCN, Zn(CN)₂ | Palladium Catalyst | Aryl Nitrile wikipedia.org |

| Aryl Halides | K₄[Fe(CN)₆] | Palladium Catalyst | Aryl Nitrile researchgate.net |

| Arylacetonitriles | Aryl Tosylates/Mesylates | Pd(OAc)₂/XPhos | α-Aryl Arylacetonitriles polyu.edu.hk |

Palladium-Catalyzed Cyanoacylation and Related Transformations

Mechanistic Pathways and Intermediate Formation

The synthesis of arylacetonitriles, including this compound, can proceed through several mechanistic pathways. One proposed mechanism involves the reaction of N-(1-arylalkylidene)cyanomethylamines in the presence of a base. unive.it A key initial step is the deprotonation at the methylene (B1212753) carbon, forming a carbanion. This is considered the rate-determining step, as studies using p-phenyl substituted N-(1-arylethylidene)cyanomethylamines show a large positive ρ value (1.86) in the Hammett linear free-energy relationship, indicating that electron-withdrawing groups accelerate the reaction. unive.it

Following deprotonation, the proposed mechanism involves an intramolecular nucleophilic attack by the carbanion on the imine carbon. This attack generates a transient three-membered nitrogen heterocycle, specifically an azirine ring system. unive.it This intermediate subsequently eliminates a cyanide ion to yield the final alkyl aryl nitrile product. unive.it Isotope labeling experiments using 13C and 15N have supported this intramolecular pathway, showing that the cyano group in the product originates preferentially from the methylene-iminic fragment of the starting material. unive.it

In nickel-catalyzed decarbonylative cyanation, the mechanism begins with the oxidative addition of an acyl chloride to a Ni(0) species, forming an acyl(chloro)nickel(II) intermediate. lookchem.com This is followed by decarbonylation to yield an aryl(chloro)nickel(II) complex. Subsequent transmetalation with a cyanide source and final reductive elimination produce the aryl nitrile. lookchem.comarkat-usa.org

Regioselectivity in Unsymmetrical Substrate Cyanofunctionalization

Regioselectivity is a critical consideration in the cyanofunctionalization of unsymmetrical substrates, such as alkynes. In the chlorocyanation of terminal alkynes, the cyanide group is incorporated exclusively at the unsubstituted carbon atom. rsc.org For 1-aryl-2-alkyl alkynes, the cyanation occurs at the alkyl-substituted carbon. rsc.org This observed regioselectivity is characteristic of an electrophilic mechanism and results in a syn-addition pathway, forming only the Z isomer. rsc.org

In the nickel-catalyzed hydrocyanation of terminal alkynes using Zn(CN)₂, the reaction yields Markovnikov addition products, where the cyanide adds to the more substituted carbon of the alkyne. rsc.org The stability of the intermediate alkenyl nickel species is thought to influence this regioselectivity. rsc.org Similarly, in the palladium-catalyzed cyanoacylation of phenylacetylene (B144264) with 4-methylbenzoyl cyanide, the reaction proceeds with high regioselectivity, forming primarily one regioisomer. rsc.org The development of systems to control regioselectivity is crucial, as the direct C-H functionalization of unsymmetrical substrates can theoretically lead to multiple possible regioisomers. nih.gov For instance, a novel regioselective cyanofunctionalization–benzannulation cascade reaction has been developed that provides streamlined access to cyano-substituted indolizine (B1195054) scaffolds, highlighting the importance and potential of controlling regioselectivity in complex syntheses. researchgate.net

Nickel-Catalyzed Cyanation of Benzyl (B1604629) Chlorides

A simple and practical method for synthesizing arylacetonitriles involves the nickel-catalyzed reaction of benzyl chlorides with trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgrsc.org This approach offers high yields for a variety of substituted benzyl chlorides. rsc.org The reaction demonstrates excellent chemoselectivity, as seen in the cyanation of 1-(chloromethyl)-4-(methoxycarbonyl)benzene, where the corresponding arylacetonitrile was obtained in high yield without affecting the ester group. rsc.org

| Entry | Substrate (Benzyl Chloride Derivative) | Yield (%) |

|---|---|---|

| 1 | 4-Methylbenzyl chloride | 83 |

| 2 | 4-Methoxybenzyl chloride | 91 |

| 3 | 4-Fluorobenzyl chloride | 85 |

| 4 | 4-(Trifluoromethyl)benzyl chloride | 96 |

| 5 | 1-(Chloromethyl)-4-(methoxycarbonyl)benzene | 95 |

| 6 | 2-Chlorobenzyl chloride | 85 |

Catalyst Systems and Ligand Effects (e.g., Ni(cod)₂/PPh₃)

The choice of catalyst and ligand is pivotal in the nickel-catalyzed cyanation of benzyl chlorides. The most effective and commonly used system is Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) paired with a phosphine (B1218219) ligand, typically triphenylphosphine (B44618) (PPh₃). rsc.orgrsc.org The ligand plays a crucial role in the catalytic cycle; for instance, in decarbonylative cyanation, PPh₃ is reported to facilitate the decarbonylation and reductive elimination steps. arkat-usa.org

The reaction's efficiency is highly dependent on the nature of the phosphine ligand. While PPh₃ provides high yields, other ligands have been tested with varying results. For example, using bidentate phosphine ligands such as dppe (1,2-bis(diphenylphosphino)ethane) or dppf (1,1'-bis(diphenylphosphino)ferrocene) resulted in significantly lower yields of the desired arylacetonitrile. rsc.org The use of an N-heterocyclic carbene (NHC) ligand, IMes (1,3-dimesitylimidazol-2-ylidene), also proved to be less effective. rsc.org These findings underscore the superior performance of the Ni(cod)₂/PPh₃ system for this specific transformation.

| Entry | Catalyst System | Yield of 3a (%) |

|---|---|---|

| 1 | Ni(cod)₂ / PPh₃ | 83 |

| 2 | Ni(cod)₂ / P(OEt)₃ | 14 |

| 3 | Ni(cod)₂ / dppe | 15 |

| 4 | Ni(cod)₂ / dppf | 19 |

| 5 | Ni(cod)₂ / IMes | 20 |

| 6 | Ni(cod)₂ (no ligand) | Not Detected |

Base-Free Reaction Conditions in Arylacetonitrile Synthesis

A significant advantage of the nickel-catalyzed cyanation of benzyl chlorides with trimethylsilyl cyanide is that the reaction proceeds efficiently under base-free conditions. rsc.orgrsc.org This is a notable improvement over many traditional cyanation methods that require the addition of a base, which can lead to side reactions and complicate product purification. The absence of a base enhances the functional group tolerance of the reaction, allowing for the synthesis of complex arylacetonitriles containing base-sensitive groups like esters. rsc.orgresearchgate.net This mild, base-free approach represents a more convenient and chemoselective route for preparing these valuable compounds. rsc.org

Copper-Catalyzed Oxidative Dehydrogenation in Nitrile Synthesis

An alternative route to nitriles involves the copper-catalyzed oxidative dehydrogenation of primary amines. This method is considered a green and efficient protocol as it often utilizes molecular oxygen or air as the oxidant. nih.govacs.org A highly effective catalytic system for this transformation uses a copper salt with 4-Dimethylaminopyridine (DMAP) as a ligand. nih.govacs.orgresearchgate.net This system has demonstrated broad substrate scope, successfully converting various benzylic, allylic, and aliphatic amines into their corresponding nitriles in excellent yields. nih.govacs.org

The ligand, DMAP, is crucial as it not only accelerates the reaction rate but also enhances the stability of the copper catalyst. nih.govacs.org The reaction proceeds through the sequential oxidative dehydrogenation of the primary amine to an imine intermediate, which is then further oxidized to the nitrile. acs.org The practicality of this method has been demonstrated on a gram scale, suggesting its potential for larger-scale industrial applications. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Several strategies align with the principles of green chemistry for the synthesis of this compound and its analogues. The copper-catalyzed aerobic oxidative dehydrogenation of primary amines is a prime example, using abundant and environmentally benign oxygen as the oxidant under mild conditions. nih.govacs.org

Another green approach focuses on replacing highly toxic cyanide sources. Research has explored the use of less toxic reagents like K₄[Fe(CN)₆] or butyronitrile (B89842) as the cyanide source in nickel-catalyzed cross-coupling reactions. nih.govresearchgate.net Furthermore, developing catalyst-free reactions in environmentally benign solvents like water represents a significant advancement. For instance, the condensation of aldehydes with malononitrile (B47326) to form ylidenemalononitriles has been achieved in high yields in water at moderate temperatures without any catalyst. researchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of microorganisms, such as Rhodococcus rhodochrous, which possess nitrile hydratase and amidase enzymes, allows for the hydrolysis of nitrile compounds under mild aqueous conditions. journals.co.za This avoids the harsh acidic or alkaline conditions and polluting salt streams associated with conventional nitrile hydrolysis. journals.co.za These biocatalytic methods reduce environmental impact, improve reaction safety, and can synthesize complex molecules with high selectivity. journals.co.za

Avoiding Highly Toxic Cyanide Reagents (e.g., NaCN, KCN)

The development of synthetic pathways that avoid notoriously toxic cyanide sources is a critical area of research. Safer alternatives to simple alkali metal cyanides have been explored to mitigate handling risks and reduce environmental impact. mdpi.comresearchgate.net

One approach involves using less toxic cyanide reagents. For instance, potassium ferrocyanide (K₄[Fe(CN)₆]), a significantly less toxic and cheaper alternative, can be used to synthesize benzyl cyanide compounds. google.com In one method, a benzyl chloride compound reacts with potassium ferrocyanide in an organic solvent like toluene (B28343), using a copper salt such as cuprous iodide as a catalyst. google.com This method effectively reduces production costs and eliminates the need for highly toxic raw materials. google.com

Another strategy is the direct cyanation of alcohols using safer cyanide surrogates. Isonitriles have emerged as a viable alternative. mdpi.com A method for the direct cyanation of benzyl alcohols catalyzed by the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been reported, using tert-butyl isocyanide as the cyanide source. mdpi.com This approach allows for the synthesis of a wide range of valuable α-aryl nitriles in good to excellent yields without employing hazardous metal cyanides. mdpi.com

Other alternatives that have been investigated include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO) with an ammonium (B1175870) ion, and azobisisobutyronitrile (AIBN). mdpi.comresearchgate.net Additionally, the synthesis of nitriles can be achieved through the dehydration of amides or aldoximes, completely circumventing the use of a cyanide salt. patsnap.comchemicalbook.comgoogle.com For example, 2-methoxy-4-cyanotoluene can be synthesized from the corresponding amide via a dehydration reaction using thionyl chloride. google.com

Table 1: Alternative Cyanide Sources and Methods

| Alternative Reagent/Method | Starting Material | Key Features | Reference |

|---|---|---|---|

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Benzyl chloride | Less toxic reagent; uses an inexpensive copper catalyst. | google.com |

| tert-Butyl Isocyanide | Benzyl alcohol | Lewis acid-catalyzed; avoids metal cyanides. | mdpi.com |

| Dehydration of Amide | Carboxylic acid derivative | Multi-step process from acid to amide to nitrile, avoiding cyanide salts. | patsnap.comgoogle.com |

Ultrasound-Accelerated Reactions in Benzyl Cyanide Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for accelerating synthesis. slideshare.netacs.orgnih.gov The physical phenomenon responsible is acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid. slideshare.netscribd.com This collapse generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance chemical reactivity. scribd.com

In the context of benzyl cyanide synthesis, ultrasound is particularly effective for heterogeneous reactions, such as those involving a solid catalyst or immiscible liquids. scribd.comresearchgate.net The C-alkylation of benzyl cyanide, a phase-transfer catalyzed (PTC) reaction, is significantly enhanced by ultrasonic irradiation. researchgate.netresearchgate.netnih.gov Studies on the alkylation of benzyl cyanide with n-bromopropane using aqueous potassium hydroxide (B78521) (KOH) and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst showed a marked increase in the reaction rate under ultrasound compared to silent (non-sonicated) conditions. nih.gov

Ultrasound facilitates the reaction by:

Increasing Mass Transfer: The mechanical effects of cavitation improve mixing and increase the interfacial area between phases in both liquid-liquid and solid-liquid systems. researchgate.net

Activating Surfaces: In reactions involving solid reagents or catalysts, such as potassium cyanide or alumina, sonication can break up aggregates and clean the surface, thereby enhancing nucleophilicity and reaction rates. scribd.com

The efficiency of sonochemical reactions can be influenced by parameters such as the frequency and power of the ultrasound, as well as the geometry of the reactor and sonotrode. researchgate.net For example, in the substitution reaction of benzyl bromide with potassium cyanide catalyzed by alumina, sonication in toluene gives benzyl cyanide in high yield, whereas without ultrasound, alkylation becomes the preferred pathway. scribd.com

Table 2: Effect of Ultrasound on Benzyl Cyanide Synthesis

| Reaction Type | Key Observation | Mechanism of Acceleration | Reference |

|---|---|---|---|

| C-alkylation of Benzyl Cyanide | Significant increase in reaction rate constant. | Enhanced mass transfer in a phase-transfer catalysis (PTC) system. | researchgate.netnih.gov |

| Substitution of Benzyl Halide | Switches reaction pathway from alkylation to substitution. | Increased nucleophilicity of the cyanide ion on the catalyst surface. | scribd.com |

| General Heterogeneous Reactions | Cleaner products and avoidance of side reactions. | Acceleration of the primary reaction pathway over slower, homogeneous side reactions. | acs.org |

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with different functional properties. This is achieved through reactions that target either the aromatic ring or the active methylene group.

Condensation Reactions with Nitroarenes to Form Quinone Oximes

One of the notable reactions of benzyl cyanides, including this compound, is their condensation with 4-unsubstituted nitroarenes. This reaction provides a straightforward and effective method for constructing the backbone of arylcyanomethylenequinone oximes. encyclopedia.pubmdpi.com The process typically occurs in a warm alcoholic solution of a strong base, such as potassium hydroxide. mdpi.com

The reaction mechanism involves the initial formation of a benzyl cyanide anion, which then acts as a nucleophile, attacking the 4-position of the nitroarene. mdpi.com Subsequent elimination of a water molecule leads to a nitroso intermediate, which tautomerizes to the final quinone oxime product. encyclopedia.pubmdpi.com

Researchers have synthesized a large collection of these compounds by varying the substituents on both the benzyl cyanide and the nitroarene. For example, reactions have been successfully carried out using this compound, 4-chlorobenzyl cyanide, and 4-methoxybenzyl cyanide with various nitrobenzene (B124822) analogues. mdpi.com This highlights the versatility of the condensation reaction for creating a library of diverse quinone oxime structures. mdpi.comresearchgate.net

Preparation of 4-Methoxy-2-methylbenzyl cyanide and Related Structures

The targeted synthesis of specifically substituted benzyl cyanides is crucial for accessing particular intermediates. A method for synthesizing 4-methoxy-2-methylbenzyl cyanide has been developed that starts from the inexpensive and readily available compound 3,4-dimethylphenol (B119073) and importantly avoids the use of highly toxic cyanides like NaCN. patsnap.com

This multi-step synthesis involves the following sequence: patsnap.com

Methylation: 3,4-dimethylphenol is methylated using dimethyl sulfate (B86663) to produce 3,4-dimethylanisole (B1293948).

Oxidation: The 3,4-dimethylanisole is then oxidized to form 4-methoxy-2-methylbenzaldehyde.

Wittig Reaction: The aldehyde undergoes a Wittig reaction to introduce a vinyl group.

Hydrolysis: The resulting alkene ether is hydrolyzed.

Oximation: The product is converted to an oxime.

Dehydration: Finally, the oxime is dehydrated to yield the target nitrile, 4-methoxy-2-methylbenzyl cyanide.

This six-step process is designed for ease of industrial production, with a short cycle and purification required only at the final step to obtain a high-quality product. patsnap.com

Table 3: Six-Step Synthesis of 4-Methoxy-2-methylbenzyl cyanide

| Step | Reaction | Key Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methylation | Dimethyl sulfate, NaOH | 3,4-dimethylanisole | 96% | patsnap.com |

| 2 | Oxidation | Copper sulfate pentahydrate, Potassium persulfate | 4-methoxy-2-methylbenzaldehyde | 100% | patsnap.com |

| 3 | Wittig Reaction | Chloromethyl ether triphenylphosphine salt, Potassium tert-butoxide | 1-methoxy-2-methyl-4-(2-methoxyvinyl)benzene | 88.4% | patsnap.com |

| 4 | Hydrolysis | - | - | - | patsnap.com |

| 5 | Oximation | - | - | - | patsnap.com |

| 6 | Dehydration | - | 4-methoxy-2-methylbenzyl cyanide | - | patsnap.com |

Advanced Chemical Reactivity and Reaction Mechanisms of 4 Methylbenzyl Cyanide

Reactivity of the Nitrile Functional Group in 4-Methylbenzyl Cyanide

The nitrile or cyano functional group (–C≡N) in this compound dictates a significant portion of its chemical behavior. The carbon-nitrogen triple bond is highly polarized due to the greater electronegativity of nitrogen, which imparts a partial positive charge on the carbon atom. nih.gov This electrophilic nature makes the nitrile carbon susceptible to attack by nucleophiles. nih.gov This fundamental electronic property allows for a variety of transformations, such as hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones after a hydrolysis step. nih.gov

The sp hybridization of the nitrile carbon results in a linear geometry, which influences the steric accessibility of the electrophilic center. nih.gov While the nitrile group itself undergoes addition reactions, its strong electron-withdrawing nature also significantly impacts the reactivity of the adjacent methylene (B1212753) group (the α-carbon). rsc.org

Nucleophilic Reactivity of the α-Carbon in this compound

The carbon atom situated between the p-tolyl group and the nitrile group is known as the alpha (α) carbon. The hydrogens attached to this carbon are significantly more acidic than typical alkane hydrogens. This increased acidity is a direct consequence of the powerful electron-withdrawing effect of the adjacent nitrile group. rsc.org

When a base is introduced, it can abstract a proton from this α-carbon, generating a resonance-stabilized carbanion, often referred to as a nitrile-stabilized anion. The negative charge is delocalized between the α-carbon and the nitrogen atom of the nitrile group, as depicted by the following resonance structures:

Resonance Structures of this compound Anion

This delocalization stabilizes the conjugate base, making the α-hydrogens acidic enough to be removed by moderately strong bases like alkali metal alkoxides or sodium amide. rsc.org The resulting carbanion is a potent nucleophile and can readily participate in a variety of carbon-carbon bond-forming reactions. nih.gov

Formation of Anions and Their Role in Condensation Reactions

The generation of the α-carbanion from this compound is a critical step for its participation in condensation reactions. In the presence of a suitable base, such as potassium tert-butoxide, the methylene group is deprotonated to form the nucleophilic cyano-alkylide anion. researchgate.net

This anion can then attack electrophilic partners, such as other nitriles or carbonyl compounds, in reactions like the Thorpe-Ziegler reaction (intramolecular) or other base-catalyzed condensations. For instance, the anion of an arylacetonitrile can undergo Michael additions with α,β-unsaturated compounds. researchgate.net A plausible mechanism involves the nucleophilic attack of the carbanion on the electrophile, leading to a new carbon-carbon bond. Subsequent reaction steps, which can include further additions or intramolecular cyclizations, depend on the specific reactants and conditions used. researchgate.net These condensation reactions are fundamental in synthetic organic chemistry for building more complex molecular skeletons. researchgate.net

Carbon-Carbon Bond Formation Reactions Involving this compound

The nucleophilic carbanion generated at the α-position of this compound is central to many carbon-carbon bond-forming reactions, including alkylations and acylations. These reactions provide a powerful method for elaborating the molecular structure by introducing new organic substituents at the benzylic position.

α-Benzoylation and Related Acylation Reactions

α-Acylation of this compound involves the introduction of an acyl group (R-C=O) at the α-carbon. This is typically achieved by reacting the pre-formed carbanion with an acylating agent, such as an acyl chloride or an ester. Specifically, α-benzoylation introduces a benzoyl group (Ph-C=O) and results in the formation of an α-aryl-β-ketonitrile.

The general sequence for this reaction involves two key steps:

Deprotonation: A base removes a proton from the active methylene group to form the nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride), displacing the leaving group (e.g., chloride).

| Step | Description | Reactants | Product of Step |

| 1 | Deprotonation of α-carbon | This compound, Base | 4-Methylbenzyl carbanion |

| 2 | Nucleophilic Acyl Substitution | 4-Methylbenzyl carbanion, Benzoyl Chloride | α-(4-Methylphenyl)-β-ketophenylacetonitrile, Chloride |

Influence of Superoxide (B77818) and Crown Ethers

While specific studies detailing the α-benzoylation of this compound using potassium superoxide (KO₂) and crown ethers are not extensively documented, the principles of this reagent system can be applied from its use with other active methylene compounds.

Potassium Superoxide (KO₂): This compound serves as a source of the superoxide radical anion (O₂⁻•), which is a multifunctional reagent. It can act as a strong base to deprotonate active methylene groups, generating carbanions.

Crown Ethers: Crown ethers, such as 18-crown-6 (B118740), are macrocyclic polyethers that can complex with metal cations. In this system, 18-crown-6 specifically chelates the potassium ion (K⁺). nih.gov This complexation has two major effects:

It dissolves the potassium salt (KO₂) in nonpolar organic solvents where it would otherwise be insoluble.

It sequesters the K⁺ cation, leaving a "naked" and highly reactive superoxide anion. This enhances the basicity and nucleophilicity of the superoxide, making it more effective at deprotonating the α-carbon of the nitrile. nih.gov

The combination of KO₂ and a crown ether thus provides a powerful basic system capable of generating a high concentration of the required carbanion in an aprotic solvent, facilitating the subsequent acylation reaction.

Proposed Reaction Mechanisms

Based on the known reactivity of arylacetonitriles and the function of the superoxide/crown ether system, a plausible mechanism for the α-benzoylation of this compound can be proposed.

Step 1: Formation of the Active Base The 18-crown-6 ether complexes the potassium ion from potassium superoxide, releasing a highly reactive, "naked" superoxide anion into the organic solvent.

Step 2: Carbanion Generation The activated superoxide anion acts as a strong base, abstracting an acidic proton from the α-carbon of this compound. This generates the resonance-stabilized 4-methylbenzyl carbanion.

Step 3: Nucleophilic Attack and Acylation The nucleophilic carbanion attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of the final product, α-benzoyl-4-methylbenzyl cyanide (also known as 2-(4-methylphenyl)-3-oxo-3-phenylpropanenitrile).

This mechanism highlights a classic deprotonation-acylation sequence, where the efficiency is significantly enhanced by the use of the superoxide/crown ether system to generate the key carbanion intermediate under favorable reaction conditions.

Derivatization Strategies for this compound

The chemical structure of this compound allows for various derivatization strategies to synthesize more complex molecules, particularly nitrogen-containing heterocycles and Schiff bases.

The nitrile group of this compound is a key functional group for the synthesis of nitrogen-containing heterocycles. Triazoles, a class of five-membered heterocycles with three nitrogen atoms, are of significant interest. There are two constitutional isomers, 1,2,3-triazoles and 1,2,4-triazoles, and various synthetic routes are available for their preparation.

One of the most prominent methods for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this method does not directly utilize the nitrile functionality of this compound, the benzyl (B1604629) moiety can be modified to contain an azide (B81097) or an alkyne.

More relevant to the nitrile group are methods for the synthesis of 1,2,4-triazoles. For example, a copper-catalyzed one-pot synthesis of symmetrically and unsymmetrically substituted 1,2,4-triazoles from hydroxylamine (B1172632) and nitriles has been developed. This process involves the intermolecular addition of hydroxylamine to a nitrile to form an amidoxime, which then reacts with a second nitrile in the presence of a copper catalyst, followed by intramolecular cyclization. Applying this to this compound could yield 1,2,4-triazole (B32235) derivatives. Another approach involves the reaction of amidines with various reagents. For instance, a copper-catalyzed system with oxygen as the oxidant can be used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines, DMF, or DMSO. The nitrile of this compound could potentially be converted to an amidine to participate in such reactions.

A general overview of synthetic strategies for triazoles is presented in the table below.

| Triazole Type | General Synthetic Strategy | Starting Materials Example | Catalyst/Conditions |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic Azides, Terminal Alkynes | Copper(I) salts |

| 1,2,4-Triazole | From Nitriles and Hydroxylamine | Two different Nitriles, Hydroxylamine | Copper catalyst |

| 1,2,4-Triazole | From Amidines | Amidines, Trialkylamines | Copper catalyst, O₂, Base |

| 1,2,4-Triazole | Pellizzari Reaction | Amide, Acyl hydrazide | Heating |

| 1,2,4-Triazole | Einhorn–Brunner Reaction | Hydrazines, Diacylamines | Weak acid |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. The nitrile group of this compound can be hydrolyzed to phenylacetic acid, which can then be converted to the corresponding aldehyde, 4-methylphenylacetaldehyde. This aldehyde can then be reacted with a primary amine to form a Schiff base.

The general reaction for the formation of a Schiff base is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Once formed, these Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. The imine nitrogen atom has a lone pair of electrons that can be donated to a metal center, and other heteroatoms within the Schiff base structure can also act as donor sites, leading to the formation of bidentate, tridentate, or tetradentate ligands. These metal complexes have a wide range of applications, including in catalysis and as materials with interesting electronic and magnetic properties. For example, Schiff bases derived from various aldehydes and amines have been used to prepare complexes with copper(II), lead(II), and aluminum(III), which have been investigated for their sensor capabilities.

| Reactant 1 | Reactant 2 | Product |

| 4-Methylphenylacetaldehyde | Primary Amine (R'-NH₂) | 4-Methylbenzylidene-R'-amine (Schiff Base) |

| Schiff Base Ligand | Metal Salt (e.g., CuCl₂, Pb(OAc)₂) | Metal-Schiff Base Complex |

C-CN Bond Activation and Cleavage in Organic Synthesis

The carbon-cyanide (C-CN) bond in nitriles is generally robust, but its activation and cleavage can be achieved, particularly through transition metal-mediated processes, opening up novel synthetic pathways.

Transition metals can interact with the nitrile group in several ways, leading to the activation of the C-CN bond. One common mechanism is the oxidative addition of the C-CN bond to a low-valent metal center. This process involves the cleavage of the C-CN bond and the formation of two new bonds between the metal and the carbon and cyanide fragments, respectively. This has been a subject of significant research, leading to the development of various catalytic reactions where the cyano group can act as a leaving group.

For a compound like this compound, a transition metal catalyst, for example, based on nickel or palladium, could facilitate cross-coupling reactions. In such a scenario, the 4-methylbenzyl group could be coupled with other organic fragments. These reactions are part of a broader class of transformations that utilize nitriles as synthons in cross-coupling and other carbon-carbon bond-forming reactions. The insertion of unsaturated molecules like alkenes and alkynes into the C-CN bond is another area of active research.

The strength of the C-CN bond is a key factor in its reactivity. The bond dissociation energy (BDE) is the energy required to break a bond homolytically. A comparison of the C-CN BDE with other relevant bonds provides insight into its relative stability.

The C-CN bond in a molecule like this compound is a strong covalent bond. The BDE for the C-CN bond in acetonitrile (B52724) (CH₃-CN) is approximately 506 kJ/mol. For comparison, the C-C single bond in ethane (B1197151) has a BDE of about 377 kJ/mol, and the C-H bond in methane (B114726) is about 439 kJ/mol. The triple bond in the cyanide group (C≡N) itself is very strong, with a dissociation energy of around 937 kJ/mol for HCN. The cleavage of the bond between the benzyl group and the cyanide is therefore more feasible than the cleavage of the C≡N triple bond. The BDE of the C-CN bond is influenced by the nature of the organic group attached to the cyanide.

Below is a table of selected bond dissociation energies for comparison.

| Bond | Compound | Bond Dissociation Energy (kJ/mol at 298 K) |

| CH₃-CN | Acetonitrile | 506 |

| C₆H₅CH₂-H | Toluene (B28343) | 375 |

| CH₃-H | Methane | 439 |

| C₂H₅-H | Ethane | 423 |

| C-C | Ethane | 377 |

| C≡N | Hydrogen Cyanide | 937 |

| NC-CN | Cyanogen (B1215507) | 603 |

Data sourced from reference.

Theoretical and Computational Investigations of 4 Methylbenzyl Cyanide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

Prediction of Reaction Pathways and Intermediates

While no specific DFT studies on the reaction pathways of 4-methylbenzyl cyanide were found, DFT calculations could be employed to model various reactions involving this molecule. For example, a study on the copper-catalyzed oxidative-coupling of benzyl (B1604629) cyanide derivatives has utilized DFT to understand the reaction mechanism and exothermicity. For this compound, DFT could be used to predict the transition states and intermediates in similar reactions, providing insights into reaction kinetics and thermodynamics.

A hypothetical data table for a predicted reaction, such as the hydrolysis of the nitrile group, could look like this:

| Reaction Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-31G(d) | -XXX.XXXXXX | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | -YYY.YYYYYY | +XX.X |

| Intermediate 1 | B3LYP/6-31G(d) | -ZZZ.ZZZZZZ | -Y.Y |

| 4-Methylphenylacetic acid | B3LYP/6-31G(d) | -AAA.AAAAAA | -ZZ.Z |

Conformational Analysis and Molecular Structure Characterization

Conformational analysis of this compound would involve studying the rotation around the C-C bond connecting the benzyl and cyanide groups. DFT calculations could determine the potential energy surface for this rotation, identifying the most stable conformers. A study on substituted benzenes used a combination of molecular mechanics and DFT to determine the conformations of various benzyl derivatives, though this compound was not included.

A potential data table summarizing such a conformational analysis could be:

| Conformer | Dihedral Angle (°C-C-C-N) | Method/Basis Set | Relative Energy (kcal/mol) |

| Staggered | 60 | B3LYP/6-31G(d) | 0.0 |

| Eclipsed | 0 | B3LYP/6-31G(d) | +X.X |

Natural Bond Orbital (NBO) Analysis

NBO analysis is a method to study charge distribution, hybridization, and bonding interactions within a molecule.

Charge Delocalization and Bonding Interactions

NBO analysis of this compound would reveal the natural atomic charges on each atom, providing insight into the molecule's polarity and reactivity. It could also quantify the extent of electron delocalization from the methyl group and into the cyano group through the phenyl ring. While no specific NBO studies on this compound were identified, research on p-xylene (B151628) and its derivatives has used NBO analysis to understand stability and reactivity, which could serve as a model for future work on this compound.

A hypothetical table of NBO charges for this compound might look as follows:

| Atom | NBO Charge (e) |

| N (cyano) | -0.XXX |

| C (cyano) | +0.XXX |

| C (benzylic) | -0.XXX |

| C (ipso) | -0.XXX |

| C (para) | -0.XXX |

| C (methyl) | -0.XXX |

| H (methyl) | +0.XXX |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time. These methods could be applied to this compound to understand its dynamics in different environments, such as in various solvents or at interfaces. However, no specific molecular modeling or simulation studies for this compound are currently available in the literature. Such studies could provide valuable information on its solvation properties and its interactions with other molecules, which would be particularly relevant for its applications in synthesis and materials science.

Understanding Reaction Selectivity and Stereochemistry

Computational methods are instrumental in elucidating the factors that govern the selectivity and stereochemical outcomes of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates, and their relative energies determine the most likely reaction pathway.

For reactions involving this compound, such as nucleophilic addition to the nitrile group or substitution at the benzylic position, DFT calculations can be employed to predict the energetically favored outcomes. For instance, modeling the transition states for different stereoisomeric products can reveal the origins of stereoselectivity. The electronic influence of the para-methyl group and the steric hindrance around the reaction center are key factors that can be quantified through computation. A computational study on the C-H cyanation of 2-phenylpyridine (B120327) with benzyl nitrile, for example, used the B3LYP/6-31+G(d,p) level of theory to investigate the reaction mechanism, providing valuable insights into how such transformations occur. These analyses help in designing reactions that yield a specific desired product with high selectivity, minimizing waste and improving efficiency.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. Computational chemistry offers several models to simulate these solvent effects and predict their influence on reaction energetics.

Reactions forming this compound, such as the SN2 reaction between a 4-methylbenzyl halide and a cyanide salt, are highly sensitive to the solvent environment. Computational models can simulate this in two primary ways:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, allowing for the specific hydrogen bonding or other direct interactions with the solute to be modeled. This is more computationally intensive but can provide a more accurate picture, especially in protic solvents.

Studies on SN2 reactions show that polar aprotic solvents (e.g., acetonitrile (B52724), DMSO) are generally preferred as they solvate the cation of the salt but leave the nucleophile relatively "bare" and reactive. In contrast, polar protic solvents (e.g., water, methanol) can form strong hydrogen bonds with the cyanide nucleophile, stabilizing it and increasing the activation energy of the reaction. Theoretical calculations can quantify these effects, predicting how the reaction barrier changes from the gas phase to various solvents.

| Solvent Type | Example Solvent | Expected Solvation of Nucleophile (CN⁻) | Relative Activation Energy (ΔG‡) |

|---|---|---|---|

| Gas Phase | N/A | None | Lowest |

| Nonpolar | Hexane | Very Weak | Low |

| Polar Aprotic | Acetonitrile | Weak | Medium |

| Polar Protic | Methanol | Strong (H-bonding) | Highest |

Spectroscopic Property Prediction and Interpretation

Computational quantum chemistry is a highly reliable tool for predicting and interpreting various types of molecular spectra. By calculating the electronic structure of a molecule, it is possible to predict its vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, which are essential for structural elucidation.

Vibrational Spectroscopy (e.g., IR, Raman) Analysis

Theoretical calculations of vibrational spectra are typically performed using DFT methods. The process involves first optimizing the molecule's geometry to find its lowest energy structure, followed by a frequency calculation. This second step computes the second derivatives of the energy with respect to atomic displacements, which provides the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct for this, a scaling factor is commonly applied to the computed frequencies to achieve better agreement with experimental data. For this compound, key vibrational modes include the C≡N nitrile stretch, C–H stretches of the aromatic ring and methylene (B1212753) group, and aromatic ring bending modes. The nitrile stretch is particularly characteristic, appearing as a strong, sharp band in the IR spectrum.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Representative Scaled Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3050-3100 |

| Aliphatic C-H Stretch (CH₂) | 2850-2960 | 2880-2970 |

| Nitrile (C≡N) Stretch | ~2250 | ~2255 |

| Aromatic C=C Stretch | 1500-1600 | 1510-1615 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is a significant achievement of modern computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shieldings for atoms in a molecule.

To obtain the chemical shifts (δ), the calculated isotropic shielding constant (σ) of each nucleus of interest is subtracted from the shielding constant of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σref - σcalc). These calculations are highly sensitive to the molecular geometry, and accurate results depend on using a properly optimized structure. Studies have shown that DFT methods like B3LYP with modest to large basis sets can predict ¹H chemical shifts with a mean absolute error of around 0.1-0.2 ppm, making it a powerful tool for assigning complex spectra and verifying structures.

| Proton Group | Experimental Chemical Shift (ppm) | Illustrative GIAO/DFT Calculated Shift (ppm) |

|---|---|---|

| Aromatic Protons (AA'BB' system) | ~7.20 | 7.15 - 7.25 |

| Methylene Protons (-CH₂-) | ~3.70 | 3.68 |

| Methyl Protons (-CH₃) | ~2.35 | 2.33 |

Advanced Analytical Methodologies for 4 Methylbenzyl Cyanide

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of 4-Methylbenzyl cyanide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's structure and functional groups.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the region of 7.1-7.3 ppm. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group and the aromatic ring appear as a singlet around 3.7 ppm. The methyl (-CH₃) protons on the aromatic ring also appear as a singlet, typically around 2.3 ppm.

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. chemicalbook.com The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for benzyl (B1604629) compounds involve the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion or related structures. chemguide.co.uklibretexts.org The fragmentation of benzyl cyanide, a related compound, shows a prominent molecular ion peak at m/z 117. massbank.eu

The infrared (IR) spectrum of this compound displays characteristic absorption bands for its functional groups. wisc.edu A sharp and intense peak around 2250 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically found in the 1600-1450 cm⁻¹ region.

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

|---|---|

| ¹H NMR | Aromatic protons (~7.1-7.3 ppm), Methylene protons (~3.7 ppm), Methyl protons (~2.3 ppm). chemicalbook.com |

| Mass Spectrometry | Molecular ion peak (M+), fragmentation pattern characteristic of benzyl compounds. chemicalbook.com |

| Infrared (IR) Spectroscopy | Strong C≡N stretch (~2250 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (1600-1450 cm⁻¹). wisc.edu |

| ¹³C NMR | Signals for the nitrile carbon, aromatic carbons, methylene carbon, and methyl carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the nitrile group, the aromatic ring, and the aliphatic carbon-hydrogen bonds.

Nitrile (C≡N) Stretch: A sharp and intense absorption peak characteristic of the nitrile functional group is observed in the triple bond region of the spectrum. This is one of the most diagnostic peaks for this compound.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the hydrogens attached to the aromatic ring.

Aliphatic C-H Stretch: Strong absorptions below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. pressbooks.pub

Aromatic C=C Bends: Multiple peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-H Bends: The spectrum also contains bands corresponding to the bending vibrations of the aliphatic C-H bonds. pressbooks.pub

The specific absorption frequencies observed in the IR spectrum of this compound are summarized in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~2247 | C≡N Stretch | Nitrile |

| ~3020 | C-H Stretch | Aromatic |

| ~2925 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1610, ~1515, ~1450 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. blogspot.com

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons are located in three distinct chemical environments, leading to three primary signals.

Aromatic Protons: The protons on the para-substituted benzene ring exhibit a characteristic splitting pattern. Due to the symmetry of the molecule, the four aromatic protons appear as two distinct doublets, typical of an AA'BB' system.

Benzylic Protons: The two protons of the methylene group (CH₂) adjacent to the aromatic ring and the nitrile group are chemically equivalent. They appear as a single sharp peak (a singlet) because there are no adjacent protons to cause splitting.

Methyl Protons: The three protons of the methyl group (CH₃) attached to the aromatic ring are also equivalent and appear as a singlet.

The chemical shifts and assignments for the protons in this compound are detailed in the following table. chemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.20 | Doublet | 2H | Aromatic protons (Ha) ortho to the CH₂CN group |

| ~7.15 | Doublet | 2H | Aromatic protons (Hb) ortho to the CH₃ group |

| ~3.65 | Singlet | 2H | Methylene protons (-CH₂CN) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is highly deshielded and appears at a characteristic downfield shift.

Aromatic Carbons: The para-substituted ring gives rise to four signals for its six carbons: two for the substituted carbons (quaternary) and two for the carbons bearing hydrogen atoms.

Benzylic Carbon: The methylene carbon (-CH₂CN) appears in the aliphatic region of the spectrum.

Methyl Carbon: The carbon of the methyl group (-CH₃) is typically the most shielded and appears at the furthest upfield position.

The specific chemical shifts for the carbon atoms are presented in the table below. chemicalbook.com

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~138.0 | Quaternary Aromatic (C-CH₃) |

| ~129.5 | Aromatic (CH) |

| ~128.5 | Aromatic (CH) |

| ~128.0 | Quaternary Aromatic (C-CH₂CN) |

| ~118.0 | Nitrile (-C≡N) |

| ~23.0 | Methylene (-CH₂CN) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments upon ionization. nih.gov The molecular weight of this compound (C₉H₉N) is 131.17 g/mol . sigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 131. chemicalbook.com This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. Key fragmentation pathways include:

Loss of a Hydrogen Atom: A peak at m/z 130 ([M-H]⁺) can result from the loss of a hydrogen atom, often from the benzylic position, to form a stable radical cation.

Formation of the Tropylium or Methyltropylium Ion: A prominent peak is often observed at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), which is a common fragment in compounds containing a benzyl group. Alternatively, the base peak may appear at m/z 104, which could correspond to the methyltropylium cation or a related isomer.

Loss of the Cyanide Group: Cleavage of the benzyl-cyanide bond can lead to the formation of ions corresponding to the loss of a cyanide radical.

The principal ions observed in the mass spectrum of this compound are summarized below. chemicalbook.com

Table 4: Major Ions in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Ion Fragment |

|---|---|

| 131 | [C₉H₉N]⁺ (Molecular Ion) |

| 130 | [C₉H₈N]⁺ |

| 116 | [C₈H₆N]⁺ |

| 104 | [C₈H₈]⁺ |

| 91 | [C₇H₇]⁺ |

Table of Mentioned Compounds

| Compound Name |

|---|

Environmental and Industrial Aspects of 4 Methylbenzyl Cyanide Research

Applications in Organic Synthesis as a Precursor

4-Methylbenzyl cyanide, also known as p-tolylacetonitrile, is a versatile organic compound recognized for its role as a key intermediate and building block in the synthesis of a wide array of chemical products. guidechem.com Its chemical structure, featuring a reactive nitrile group and a benzene (B151609) ring, allows for various transformations, making it a valuable precursor in several industrial applications. justdial.com

The compound serves as a crucial starting material or intermediate in the production of various pharmaceuticals. guidechem.comsdlookchem.com Its structure is incorporated into more complex molecules designed for therapeutic use. The reactivity of the nitrile group can be leveraged through reactions like hydrolysis, reduction, or substitution to build the core structures of active pharmaceutical ingredients. For instance, the hydrolysis of the nitrile group can form 4-methylphenylacetic acid, while reduction can yield 4-methylphenethylamine, both of which can be further elaborated into medicinal compounds. chemicalbook.com Research has pointed to its utility in synthesizing compounds with potential anticancer activity and in the development of novel antibiotics. It is also an intermediate for 4-methoxy-2-methylbenzylnitrile, which is used in preparing corticotropin-releasing factor (CRF) receptor antagonists. patsnap.com

In addition to pharmaceuticals, this compound is a foundational chemical for the synthesis of agrochemicals and dyes. guidechem.comjustdial.comsdlookchem.com Its structural framework is essential for creating certain fungicides and other plant protection agents. wikipedia.org The compound's ability to undergo various chemical reactions makes it an important component in the manufacturing process for these products. justdial.com It is used as an intermediate for flavorings and dyestuffs, highlighting its versatility in different sectors of the chemical industry. sdlookchem.com

This compound acts as a building block in the synthesis of ketones. bldpharm.com One specific reaction involves its treatment with potassium superoxide (B77818) and a crown ether under ultrasound conditions. This process leads to the formation of α-(4-methylbenzoyl)-4-methylbenzyl cyanide, which is a direct precursor to ketone-containing molecules. This application demonstrates the utility of the compound's active methylene (B1212753) group, which is the carbon atom situated between the benzene ring and the nitrile group, in forming new carbon-carbon bonds. wikipedia.org

Table 1: Applications of this compound in Organic Synthesis

| Application Area | Role of this compound | Example of Product/Intermediate |

| Pharmaceuticals | Key Intermediate | 4-methylphenylacetic acid, 4-methylphenethylamine, 4-methoxy-2-methylbenzylnitrile chemicalbook.compatsnap.com |

| Agrochemicals | Precursor | Fungicides wikipedia.org |

| Dyes & Flavorings | Intermediate | Dyestuffs and flavorings sdlookchem.com |

| Ketones | Building Block | α-(4-methylbenzoyl)-4-methylbenzyl cyanide |

**6.2. Degradation and Biotransformation Studies

The environmental fate of this compound is a subject of research, focusing on its breakdown through both chemical and biological processes. These studies are crucial for understanding its persistence and for developing remediation strategies for cyanide-containing industrial effluents.

This compound can be degraded through several chemical reactions, primarily targeting the nitrile functional group. These pathways are often facilitated by strong acids, bases, or oxidizing agents. fishersci.com

Hydrolysis: Under acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed to form 4-methylphenylacetic acid.

Oxidation: Strong oxidizing agents can convert the compound to 4-methylbenzoic acid. Chemical oxidation processes, such as those using hydrogen peroxide or sulfur dioxide/air (INCO process), are established methods for treating cyanide-containing waste, where cyanide is oxidized to the less toxic cyanate (B1221674) (OCN-). iastate.edu

Thermal Decomposition: When heated, this compound can decompose, leading to the release of hazardous substances like carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.com

Biological treatment is considered a viable method for remediating cyanide-contaminated wastewater. iastate.edunih.gov Research has shown that various microbial consortia, often isolated from industrial sites or natural alkaline environments, can effectively degrade cyanide compounds. mdpi.comunirioja.es These microorganisms typically use cyanide as a source of nitrogen for their growth. nih.gov

Studies on general cyanide biodegradation have identified several capable bacterial genera, including Pseudomonas, Bacillus, Alcaligenes, and Rhodococcus. unirioja.es The process often involves the conversion of cyanide into ammonia, which is then assimilated by the microbes or further converted to nitrate. nih.gov

A key research area involves the use of alkaliphilic microbial consortia, which are adapted to high pH environments typical of gold mining effluents where cyanide is used. mdpi.com One study demonstrated that consortia from a soda lake could degrade cyanide concentrations up to 800 mg/L with over 98% efficiency. mdpi.com Another study highlighted a Bacillus consortium capable of degrading free cyanide concentrations as high as 500 mg/L. nih.gov These findings suggest that microbial consortia possess robust enzymatic machinery to break down the C≡N triple bond, a process applicable to the cyanide moiety in this compound.

Table 2: Degradation Pathways of this compound

| Degradation Type | Pathway | Key Reactants/Conditions | Resulting Products |

| Chemical | Hydrolysis | Acid or base | 4-Methylphenylacetic acid |

| Chemical | Oxidation | Strong oxidizing agents | 4-Methylbenzoic acid |

| Chemical | Thermal Decomposition | Excess heat fishersci.com | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) fishersci.com |

| Biological | Microbial Degradation | Microbial consortia (Bacillus, etc.) unirioja.esnih.gov | Ammonia, Carbon Dioxide nih.gov |

Degradation and Biotransformation Studies

Biodegradation by Microbial Consortia

Identification of Cyanide-Degrading Microorganisms

The bioremediation of cyanide-containing waste is an area of significant research, offering a cost-effective and environmentally friendly alternative to conventional chemical treatment methods. nih.govresearchgate.net This approach utilizes the metabolic capabilities of various microorganisms that can break down toxic cyanide compounds into less harmful substances. researchgate.net While research specifically detailing the microbial degradation of this compound is limited, extensive studies have identified a diverse range of bacteria and fungi capable of degrading other organic and inorganic cyanides. These microorganisms are often referred to as cyanotrophic as they can use cyanide as a source of nitrogen for their growth. nih.govmdpi.com

A variety of microbial species have been isolated and identified for their cyanide degradation capabilities, often from environments contaminated with industrial effluents, such as those from mining or coking plants. nih.govmibirem.eu These microorganisms possess specific enzymatic pathways to metabolize cyanide. researchgate.net The primary enzymes involved include cyanidase, cyanide hydratase, nitrilase, cyanide monooxygenase, and cyanide dioxygenase, which convert cyanide into products like ammonia, formic acid, formamide, and carbon dioxide. nih.govd-nb.infomdpi.com

Key bacteria known for their robust cyanide degradation potential include species from the genera Pseudomonas, Bacillus, Klebsiella, and Rhodococcus. mibirem.eu One of the most extensively studied organisms is the alkaliphilic (alkali-tolerant) bacterium Pseudomonas pseudoalcaligenes CECT5344, which can detoxify high concentrations of cyanide and is also resistant to heavy metals, making it a strong candidate for treating industrial waste. nih.govd-nb.info Fungi, such as species of Fusarium, have also been shown to effectively degrade cyanide, typically under neutral or acidic conditions. nih.gov

Recent research has also focused on identifying indigenous microorganisms in contaminated sites that have naturally developed the ability to break down cyanide. mibirem.eu Studies have identified bacteria such as Alicyclobacillus, Sulfobacillus, Acinetobacter, and Achromobacter in gold mine tailings that possess the genetic tools for cyanide degradation. mibirem.eu The use of microbial consortia, or mixtures of different microbial species, is often more effective than single strains for bioremediation in real-world applications. mdpi.comscielo.sa.cr

The table below summarizes some of the key microorganisms identified for their ability to degrade cyanide compounds.

| Microorganism Type | Genus/Species | Key Characteristics | References |

| Bacteria | Pseudomonas pseudoalcaligenes | Alkaliphilic; tolerates high cyanide and heavy metal concentrations. | nih.govd-nb.info |

| Bacteria | Pseudomonas aeruginosa | Can degrade free cyanide at alkaline pH. | mdpi.com |

| Bacteria | Burkholderia cepacia | Degrades cyanide optimally at pH 10 but requires a carbon source like glucose. | nih.gov |

| Bacteria | Klebsiella pneumoniae | Utilizes cyanide as a nitrogen source. | mibirem.eumdpi.com |

| Bacteria | Bacillus pumilus | Produces enzymes that break down cyanide. | mibirem.eu |

| Bacteria | Rhodococcus sp. | Known for degrading a wide range of toxic compounds, including cyanide. | mibirem.eu |

| Bacteria | Aerococcus viridans | Shows maximum resistance to 550 mg L−1 CN−. | mdpi.com |

| Fungi | Fusarium solani | Uses cyanide as a nitrogen source, but typically at acidic or neutral pH. | nih.gov |

Factors Influencing Biodegradation Efficiency (e.g., pH, Carbon Sources)

The efficiency of microbial cyanide degradation is not absolute and depends on a variety of environmental and operational factors. Optimizing these conditions is crucial for the successful application of bioremediation technologies for cyanide-containing waste. nih.gov Key factors include pH, the availability of carbon sources, temperature, initial cyanide concentration, and the presence of oxygen. researchgate.netmdpi.com

pH: The pH of the environment is a critical factor. A key consideration is that under acidic or neutral conditions (pH < 9.2), the highly toxic and volatile hydrogen cyanide (HCN) gas can form. mdpi.com Therefore, from a practical safety standpoint, biological treatment is often conducted under alkaline conditions. Several microorganisms have been identified that can thrive and degrade cyanide at a high pH. mdpi.comnih.gov For instance, Pseudomonas pseudoalcaligenes CECT5344 grows well at pH 9.5, and other strains have shown optimal degradation at a pH of 10 or higher. mdpi.comnih.gov However, the optimal pH varies between species; some bacteria and fungi show peak degradation efficiency in neutral or even acidic ranges. mdpi.com The optimal pH for degrading metal-cyanide complexes can also depend on a balance between the stability of the complex and the optimal pH for microbial growth. nih.gov